molecular formula C18H21ClN2O2S B14919746 1-(Benzylsulfonyl)-4-(2-chlorobenzyl)piperazine

1-(Benzylsulfonyl)-4-(2-chlorobenzyl)piperazine

Cat. No.: B14919746
M. Wt: 364.9 g/mol
InChI Key: VZUPHQYHIURMHI-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(2-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a benzylsulfonyl group and a 2-chlorobenzyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-(2-chlorobenzyl)piperazine typically involves the reaction of piperazine with benzylsulfonyl chloride and 2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-4-(2-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(2-chlorobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The 2-chlorobenzyl group can enhance the binding affinity and specificity of the compound towards its target. The piperazine ring provides a flexible scaffold that can adopt various conformations, facilitating the interaction with different biological targets.

Comparison with Similar Compounds

  • 1-(Benzylsulfonyl)-4-benzylpiperazine
  • 1-(Benzylsulfonyl)-4-(4-chlorobenzyl)piperazine
  • 1-(Benzylsulfonyl)-4-(2-fluorobenzyl)piperazine

Comparison: 1-(Benzylsulfonyl)-4-(2-chlorobenzyl)piperazine is unique due to the presence of the 2-chlorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H21ClN2O2S/c19-18-9-5-4-8-17(18)14-20-10-12-21(13-11-20)24(22,23)15-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

VZUPHQYHIURMHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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